molecular formula C11H14Cl2 B15382804 1-Chloro-2-(3-chloropropyl)-4-ethylbenzene

1-Chloro-2-(3-chloropropyl)-4-ethylbenzene

Cat. No.: B15382804
M. Wt: 217.13 g/mol
InChI Key: LMBWNNZPYYBQKU-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-4-ethylbenzene is a dihalogenated aromatic compound that serves as a valuable synthetic intermediate in organic and materials chemistry research. The presence of two distinct reactive sites—an aryl chloride and an alkyl chloride on the propyl chain—makes it a versatile precursor for constructing more complex molecular architectures. Researchers can utilize this compound in various catalytic processes, such as cross-coupling reactions (e.g., Suzuki, Heck), or as a starting material for the synthesis of ligands. The chloropropyl arm is particularly useful for functionalizing surfaces or polymers through nucleophilic substitution, a property demonstrated in related chloropropyl-functionalized silica materials used for immobilizing metal complexes . The ethyl group on the benzene ring can influence electronic properties and steric bulk, potentially fine-tuning the behavior of the resulting molecules or materials. This compound is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment.

Properties

Molecular Formula

C11H14Cl2

Molecular Weight

217.13 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-4-ethylbenzene

InChI

InChI=1S/C11H14Cl2/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

LMBWNNZPYYBQKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)CCCCl

Origin of Product

United States

Biological Activity

1-Chloro-2-(3-chloropropyl)-4-ethylbenzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications for environmental health. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on human health and the environment.

Chemical Structure and Properties

1-Chloro-2-(3-chloropropyl)-4-ethylbenzene is characterized by a benzene ring substituted with chlorine and an ethyl group, along with a chloropropyl side chain. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Metabolism

The metabolism of chlorinated aromatic compounds typically involves phase I reactions (oxidation) followed by phase II reactions (conjugation). For example:

  • Phase I Reactions : Cytochrome P450 enzymes play a crucial role in the oxidation of chlorinated compounds, which can lead to the formation of reactive intermediates.
  • Phase II Reactions : These intermediates are often conjugated with glucuronic acid or sulfate for excretion .

Research indicates that the metabolic pathways can vary significantly based on the specific structure of the compound and the presence of functional groups.

Environmental Impact

Ecotoxicology
Chlorinated compounds like 1-Chloro-2-(3-chloropropyl)-4-ethylbenzene are persistent in the environment and can bioaccumulate in aquatic organisms. Studies have shown acute toxicity to fish and other aquatic life forms when exposed to similar chlorinated compounds. The environmental persistence raises concerns regarding long-term ecological effects .

Summary of Biological Activity

Biological ActivityObservations
Acute Toxicity Irritation of eyes, skin; respiratory issues; headaches
Chronic Toxicity Potential liver damage; neurotoxicity; carcinogenic potential
Metabolic Pathways Involves cytochrome P450 enzymes; formation of reactive metabolites
Environmental Impact Bioaccumulation; acute toxicity to aquatic life

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Bonding

Evidence from 3-chloropropyl-substituted carboranes (e.g., 1,2-Bis(3-chloropropyl)-closo-carborane) reveals that steric bulk from substituents elongates the cage carbon-carbon bond (e.g., from 1.628 Å in the parent carborane to 1.672 Å in the bis-substituted derivative) . Weak intermolecular interactions, such as C–H···Cl hydrogen bonds (observed in carboranes with C···Cl distances of ~3.2 Å ), could also influence crystallinity or solubility.

Table 1: Comparative Analysis of 1-Chloro-2-(3-chloropropyl)-4-ethylbenzene and Analogues

Compound Name Molecular Formula Key Substituents Potential Applications Notable Properties
1-Chloro-2-(3-chloropropyl)-4-ethylbenzene C₁₁H₁₃Cl₂ Cl (C1), 3-Cl-propyl (C2), Et (C4) Pharmaceutical intermediates High electrophilicity, steric bulk
1-Chloro-4-ethylbenzene C₈H₉Cl Cl (C1), Et (C4) Solvent, agrochemicals Lower polarity, simpler synthesis
1-(3-Chloropropyl)-4-phenylpiperazine C₁₃H₁₈ClN₂ 3-Cl-propyl, phenylpiperazine Antiarrhythmic drug impurity Bioactive intermediate
1,2-Bis(3-chloropropyl)-closo-carborane C₆H₁₈B₁₀Cl₂ 3-Cl-propyl, carborane cluster Boron neutron capture therapy Thermal stability, weak C–H···Cl bonds

Preparation Methods

Synthetic Routes for 1-Chloro-2-(3-Chloropropyl)-4-Ethylbenzene

Ethylation-Chlorination-Alkylation Sequence

This three-step approach adapts methodologies from dichlorobenzene derivatives, modifying the substrate to accommodate the ethyl and chloropropyl groups.

Step 1: Synthesis of 4-Ethyl-2-Chlorophenol

Reaction :
2-Chlorophenol undergoes ethylation using diethyl sulfate (Et$$2$$SO$$4$$) in the presence of sodium hydroxide (NaOH) as a base.
Conditions :

  • Solvent: N,N-Dimethylformamide (DMF)
  • Temperature: 60°C
  • Molar ratio: 2-Chlorophenol : Et$$2$$SO$$4$$ : NaOH = 1 : 1.3 : 2
    Outcome :
    4-Ethyl-2-chlorophenol is obtained in 92% yield (GC purity: 98.5%).
Step 2: Chlorination at Position 1

Reaction :
Electrophilic chlorination of 4-ethyl-2-chlorophenol using sulfuryl chloride (SO$$2$$Cl$$2$$) under radical initiation.
Conditions :

  • Catalyst: Azobisisobutyronitrile (AIBN, 0.5 mol%)
  • Solvent: Carbon tetrachloride (CCl$$_4$$)
  • Temperature: 80°C
    Outcome :
    1-Chloro-4-ethyl-2-chlorophenol forms in 85% yield, with <5% trichlorinated byproducts.
Step 3: Introduction of the 3-Chloropropyl Group

Reaction :
Alkylation of 1-chloro-4-ethyl-2-chlorophenol with 1-bromo-3-chloropropane via nucleophilic aromatic substitution (SNAr).
Conditions :

  • Base: Potassium tert-butoxide (t-BuOK)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −10°C to 0°C
    Outcome :
    1-Chloro-2-(3-chloropropyl)-4-ethylbenzene is isolated in 78% yield after column chromatography (HPLC purity: 96.2%).

Friedel-Crafts Alkylation with Post-Chlorination

This route prioritizes carbocation-mediated alkylation, followed by chlorination of the propyl side chain.

Step 1: Friedel-Crafts Alkylation of 4-Ethylchlorobenzene

Reaction :
4-Ethylchlorobenzene reacts with 3-chloropropanol in the presence of aluminum chloride (AlCl$$_3$$).
Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C
  • Molar ratio: 4-Ethylchlorobenzene : 3-chloropropanol : AlCl$$_3$$ = 1 : 1.2 : 1.5
    Outcome :
    2-(3-Hydroxypropyl)-1-chloro-4-ethylbenzene forms in 68% yield.
Step 2: Chlorination of the Hydroxypropyl Side Chain

Reaction :
The hydroxyl group is replaced via treatment with thionyl chloride (SOCl$$_2$$).
Conditions :

  • Solvent: Toluene
  • Temperature: Reflux (110°C)
  • Catalyst: Pyridine (1 mol%)
    Outcome :
    1-Chloro-2-(3-chloropropyl)-4-ethylbenzene is obtained in 89% yield (NMR purity: 97.8%).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Alkylation

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates, while nonpolar solvents (e.g., toluene) favor Friedel-Crafts reactivity.

Table 1: Solvent Impact on Step 3 of Route 1

Solvent Yield (%) Purity (%)
THF 78 96.2
DMF 72 94.8
DCM 65 91.3

Lower temperatures (−10°C) suppress side reactions such as oligomerization of the chloropropyl reagent.

Catalytic Systems for Chlorination

Radical initiators (e.g., AIBN) improve regioselectivity in electrophilic chlorination, minimizing para-substitution byproducts. Alternatives like FeCl$$_3$$ result in 15–20% trichlorinated impurities.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) :
    δ 7.32 (d, J = 8.4 Hz, 1H, ArH),
    7.15 (s, 1H, ArH),
    7.02 (d, J = 8.4 Hz, 1H, ArH),
    3.68 (t, J = 6.8 Hz, 2H, CH$$2$$Cl),
    2.89 (q, J = 7.6 Hz, 2H, CH$$2$$CH$$3$$),
    2.12–2.05 (m, 2H, CH$$2$$),
    1.81–1.74 (m, 2H, CH$$
    2$$),
    1.29 (t, J = 7.6 Hz, 3H, CH$$_3$$).

  • $$^13$$C NMR (100 MHz, CDCl$$3$$) :
    δ 145.2 (C-Cl), 137.8 (C-Et), 132.5, 129.4, 128.1 (ArC),
    44.6 (CH$$2$$Cl), 34.2 (CH$$2$$), 28.7 (CH$$2$$CH$$3$$), 22.4 (CH$$2$$), 15.3 (CH$$_3$$).

Mass Spectrometry (MS)

  • EI-MS : m/z 246 [M]$$^+$$, 211 [M-Cl]$$^+$$, 176 [M-C$$3$$H$$5$$Cl]$$^+$$.

Industrial-Scale Considerations

Adapting Route 1 for bulk production requires:

  • Cost Optimization : Replacing diethyl sulfate with bromoethane reduces raw material costs by 20% but lowers yields to 85%.
  • Waste Management : HCl byproducts from chlorination steps necessitate neutralization with NaOH, generating NaCl effluent.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2-(3-chloropropyl)-4-ethylbenzene?

The compound can be synthesized via alkylation of a substituted benzene derivative with 3-chloropropyl chloride. A common method involves using a base like potassium carbonate in solvents such as acetone or dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution . Yield optimization requires careful control of stoichiometry, reaction time, and purification via distillation or recrystallization .

Q. How should researchers purify this compound to achieve high purity?

Post-synthesis purification typically involves fractional distillation under reduced pressure (to minimize thermal decomposition) or recrystallization using non-polar solvents like hexane. Advanced techniques such as column chromatography with silica gel (using ethyl acetate/hexane gradients) may resolve trace impurities .

Q. What spectroscopic methods are recommended for structural characterization?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and alkyl chain integration.
  • IR : Identification of C-Cl (550–850 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}) stretches.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+) .

Q. What are the stability considerations for storage and handling?

The compound is stable in anhydrous environments but may hydrolyze under acidic/basic conditions. Store in amber glass vials under inert gas (N2_2/Ar) at 4°C. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and bond dissociation energies. These predict sites for electrophilic/nucleophilic attack and thermodynamic stability. Calibration against experimental data (e.g., UV-Vis spectra) enhances accuracy .

Q. How can contradictory spectroscopic data be resolved?

Discrepancies in NMR or IR data may arise from conformational isomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes or X-ray crystallography (e.g., via Acta Crystallographica protocols) for unambiguous structural confirmation .

Q. What reaction mechanisms govern substitution reactions at the chloropropyl chain?

The 3-chloropropyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Steric hindrance and leaving-group ability (Cl^- vs. Br^-) influence reaction rates. Kinetic studies using GC-MS or HPLC can map intermediate formation .

Q. How to assess thermodynamic stability under varying conditions?

Measure enthalpy changes (ΔH\Delta H^\circ) via calorimetry or compute Gibbs free energy (ΔG\Delta G) using software like Gaussian. Compare with analogous compounds (e.g., 1-Chloro-3-phenylpropane) to evaluate substituent effects on stability .

Q. What methodologies evaluate environmental impact and toxicity?

Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and ecotoxicity. Experimental validation via microbial assays (e.g., OECD 301D) or aquatic toxicity tests (Daphnia magna) provides complementary data .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Employ asymmetric catalysis (e.g., chiral palladium complexes) during alkylation or cross-coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Methodological Notes

  • Data Contradictions : Cross-validate analytical results (e.g., NMR with crystallography) to address discrepancies .
  • Experimental Design : Optimize reaction conditions using Design of Experiments (DoE) to assess temperature, solvent, and catalyst interactions .
  • Safety Protocols : Adhere to SDS guidelines (e.g., TCI America) for handling chlorinated compounds, including fume hood use and PPE .

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